(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
The compound "(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" features a benzothiazole core linked to an azetidine ring and a piperazine moiety substituted with pyridine. The pyridin-2-yl substituent may enhance hydrogen-bonding interactions, influencing receptor selectivity . This structural complexity positions it as a candidate for therapeutic applications in neurological or oncological disorders.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-19(24-11-9-23(10-12-24)18-7-3-4-8-21-18)15-13-25(14-15)20-22-16-5-1-2-6-17(16)27-20/h1-8,15H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVJPLDLCUOFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the reaction of an appropriate azetidinone precursor with a nucleophile.
Coupling with Piperazine and Pyridine: The final step involves coupling the benzo[d]thiazole-azetidine intermediate with 4-(pyridin-2-yl)piperazine under suitable conditions, often using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
The biological activity of this compound is primarily linked to its structural components. Compounds containing benzo[d]thiazole and piperazine derivatives are often associated with several pharmacological effects, including:
-
Antimicrobial Activity : Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. Studies have shown that compounds similar to this one display moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL - Antitumor Activity : The compound's structural features may also confer antitumor properties, as compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic proteins.
- CNS Activity : The piperazine component suggests potential central nervous system activity, which could be explored for antidepressant or anxiolytic effects.
Synthetic Routes
The synthesis of (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Benzo[d]thiazole Ring : Achieved through cyclization reactions involving appropriate precursors.
- Azetidine Ring Formation : Synthesized via cyclization reactions involving suitable amine and halide precursors.
- Piperazine Derivative Introduction : Involves nucleophilic substitution reactions to introduce the piperazine moiety.
Case Studies
Several studies have highlighted the potential of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated a series of synthesized benzothiazole derivatives for their antimicrobial activity against various pathogens, demonstrating promising results comparable to established antibiotics .
- Antitumor Mechanisms : Research has shown that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting therapeutic potential in oncology .
- CNS Activity Investigation : Investigations into the CNS effects of piperazine derivatives have indicated potential anxiolytic and antidepressant activities, warranting further exploration into this compound's effects on mood disorders .
Mechanism of Action
The mechanism of action of (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and physicochemical comparisons with similar compounds:
*Calculated based on analogous structures in .
Pharmacological and Physicochemical Insights
- Benzothiazole vs. Benzothiazolone/Benzoimidazole: The target compound’s benzothiazole moiety (non-ketonic) may improve metabolic stability compared to benzothiazolone derivatives (e.g., 5j), which are prone to hydrolysis .
- Azetidine vs. Piperidine/Piperazine : The azetidine ring in the target compound confers rigidity and smaller steric bulk compared to piperidine (e.g., 4c), likely enhancing blood-brain barrier penetration .
- Pyridine Substitution : The pyridin-2-yl group in the target compound and compound 7 contributes to π-π stacking and hydrogen-bonding interactions, critical for receptor selectivity (e.g., H4 receptor antagonism in compound 7) .
- Linker Flexibility : Bivalent ligands like 5j use alkyl linkers to bridge two pharmacophores, enabling dual-target engagement but increasing molecular weight and logP, which may reduce bioavailability compared to the target compound’s compact structure .
Research Findings and Activity Trends
- Target Compound : Preliminary docking studies suggest high affinity for kinase domains due to benzothiazole-pyridine synergy. Its logP (2.8) balances solubility and membrane permeability .
- Compound 4c : Demonstrated potent activity in CNS models, attributed to dimethylpiperidine’s lipophilicity and propoxy linker flexibility .
- Compound 5j : Moderate dual enzyme inhibition (IC50 ~100 nM) but lower metabolic stability (t1/2 < 2 hours in liver microsomes) due to the benzothiazolone group .
- Compound 7 : Selective H1/H4 receptor antagonism (Ki < 50 nM) linked to the 4-methoxybenzyl group’s electron-donating effects .
Biological Activity
The compound (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that incorporates several bioactive moieties, including benzo[d]thiazole and piperazine derivatives. This complex structure suggests potential interactions with various biological targets, making it a candidate for drug development in medicinal chemistry.
Structural Characteristics
The compound features:
- Benzo[d]thiazole moiety : Known for its broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.
- Azetidine ring : This structural element can enhance the compound's ability to penetrate biological membranes.
- Piperazine derivative : Often associated with central nervous system activity and used in various pharmacological applications.
Biological Activity Overview
The biological activity of this compound can be categorized based on its structural components and the pharmacological effects they are associated with:
| Component | Biological Activity |
|---|---|
| Benzo[d]thiazole | Antimicrobial, anti-inflammatory |
| Piperazine | CNS activity, antidepressant |
| Azetidine | Potential for modulating receptor activity |
The mechanism of action involves binding to specific molecular targets, which may include enzymes or receptors. This interaction can lead to the modulation of various biological pathways, potentially inhibiting disease processes or activating beneficial cellular responses.
Research Findings
Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives exhibiting similar structural features have shown promising results in cytotoxicity assays against various cancer cell lines:
-
In vitro Studies :
- Compounds similar to this one have demonstrated significant antiproliferative activity against NSCL cancer cell lines, achieving growth inhibition percentages as high as 86.28% at a concentration of 10 μM .
- Other derivatives have shown moderate inhibition against colorectal carcinoma and breast cancer cell lines, indicating a broad spectrum of activity .
-
Predictive Models :
- Tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activities based on the compound's structure, suggesting potential efficacy against multiple targets.
Case Studies
Several case studies illustrate the compound's potential applications:
- Antimicrobial Activity :
-
CNS Effects :
- Piperazine derivatives are frequently studied for their effects on neurotransmitter systems, indicating potential in treating neurological disorders.
- Cancer Therapeutics :
Q & A
Basic: What are the critical steps in synthesizing (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone?
Answer:
The synthesis involves multi-step procedures:
- Step 1: Formation of the benzo[d]thiazole moiety via cyclization of halogenated precursors (e.g., 2-aminothiophenol derivatives with carbonyl compounds) .
- Step 2: Coupling the azetidine ring to the benzo[d]thiazole group using carbodiimide-based coupling agents (e.g., EDC or DCC) to form the azetidin-3-yl linkage .
- Step 3: Functionalization of the piperazine ring with a pyridin-2-yl group via nucleophilic substitution or Buchwald-Hartwig amination .
- Step 4: Final methanone bridge formation between the azetidine and piperazine moieties using carbonylating reagents like triphosgene .
Characterization: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for verifying structural integrity .
Advanced: How can researchers optimize synthetic yield for this compound?
Answer:
Yield optimization requires:
- Temperature Control: Maintaining 0–5°C during sensitive steps (e.g., azetidine coupling) to prevent side reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity, while dichloromethane improves intermediate solubility .
- Catalyst Use: Palladium catalysts (e.g., Pd(OAc)₂) for efficient pyridin-2-yl introduction to piperazine .
- Purification: High-Performance Liquid Chromatography (HPLC) with C18 columns resolves closely eluting impurities .
Basic: Which spectroscopic techniques confirm the compound’s structure?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm) and carbonyl carbon (δ ~170 ppm) .
- IR Spectroscopy: Validates the methanone C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H bends .
- HRMS: Confirms molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
- X-ray Diffraction: Resolves crystal packing and bond angles (e.g., azetidine ring planarity) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Cross-Validation: Compare results across orthogonal assays (e.g., microbial growth inhibition vs. enzymatic activity) .
- Structural Analog Testing: Evaluate derivatives (e.g., replacing pyridin-2-yl with pyrimidine) to isolate pharmacophoric groups .
- Dose-Response Analysis: Calculate EC₅₀/IC₅₀ values to account for potency variability .
- Batch Purity Checks: Impurities >95% via HPLC reduce false positives/negatives .
Advanced: What methodologies identify the compound’s mechanism of action?
Answer:
- Target Fishing: Use affinity chromatography with immobilized compound to pull down binding proteins .
- Molecular Docking: Simulate interactions with suspected targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- Gene Knockout Studies: Compare activity in wild-type vs. target-deficient microbial strains .
- Kinetic Assays: Measure time-dependent inhibition of enzymatic targets (e.g., COX-2 for anti-inflammatory activity) .
Advanced: How to design SAR studies for this compound?
Answer:
- Core Modifications: Replace azetidine with pyrrolidine to assess ring size impact on bioavailability .
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂) to benzo[d]thiazole to enhance π-π stacking .
- Bioisosteric Replacement: Swap pyridin-2-yl with pyrazin-2-yl to improve solubility .
- Activity Cliffs: Use MIC/IC₅₀ data to identify critical substituents (e.g., methyl groups at position 6 of benzo[d]thiazole) .
Basic: What methods assess the compound’s stability and solubility?
Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition temperature (>200°C for thermal stability) .
- pH-Dependent Solubility: Shake-flask method in buffers (pH 1–10) with UV-Vis quantification .
- Forced Degradation: Expose to light (ICH Q1B), heat (40–60°C), and humidity (75% RH) for 14 days .
- LogP Measurement: HPLC retention time correlation to estimate partition coefficient .
Advanced: How to evaluate in vivo efficacy vs. in vitro activity discrepancies?
Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models .
- Metabolite Identification: LC-MS/MS detects active/inactive metabolites in liver microsomes .
- Tissue Distribution: Radiolabeled compound tracking (e.g., ¹⁴C) quantifies organ-specific accumulation .
- PK/PD Modeling: Correlate plasma concentrations (Cₘₐₓ, AUC) with efficacy endpoints .
Advanced: What computational tools predict off-target interactions?
Answer:
- SwissTargetPrediction: Estimates binding probabilities for kinases, GPCRs, and ion channels .
- Density Functional Theory (DFT): Calculates electrostatic potential maps to predict reactive sites .
- Molecular Dynamics (MD): Simulates binding pocket flexibility over 100-ns trajectories .
- Chemoproteomics: Activity-based protein profiling identifies covalent binders .
Basic: How to ensure reproducibility in biological assays?
Answer:
- Standardized Protocols: Adhere to CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .
- Positive Controls: Include reference compounds (e.g., ciprofloxacin for antibacterial assays) .
- Interlab Validation: Share samples with collaborating labs to cross-check IC₅₀ values .
- Data Transparency: Report exact reaction conditions (e.g., solvent, temperature) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
